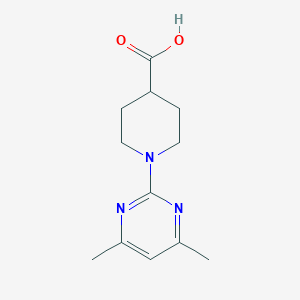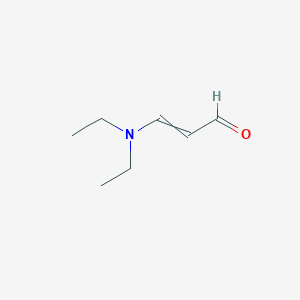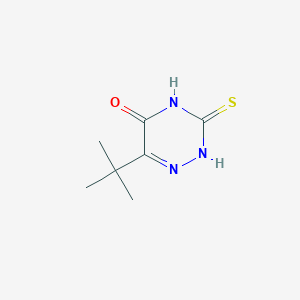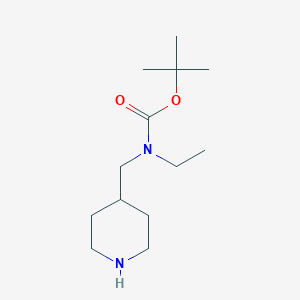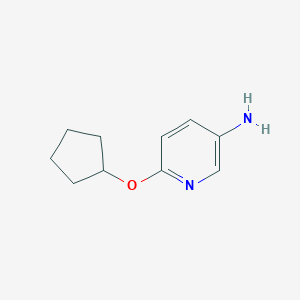![molecular formula C7H6N2OS B182030 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 700-52-7](/img/structure/B182030.png)
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Vue d'ensemble
Description
“7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the linear formula C7H6N2OS . It is used in early discovery research .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, has been reported to be achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Molecular Structure Analysis
The molecular structure of “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the SMILES stringO=C1N2C(SC=C2)=NC(C)=C1 . Chemical Reactions Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Applications De Recherche Scientifique
Pharmacological Research 5-HT2A Receptor Antagonists
7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated for their potential as 5-HT2A receptor antagonists, which are of interest in the treatment of various psychiatric disorders .
Antibacterial and Antitubercular Activities
This compound has been used to synthesize derivatives that exhibit in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antitubercular activities .
Chemical Synthesis Chiral HPLC
The compound has been utilized in chemical synthesis processes, such as the isolation of enantiomerically pure derivatives using chiral high-performance liquid chromatography (HPLC) .
Medicinal Chemistry Sulfonation and Cyclization
In medicinal chemistry, the compound serves as a precursor for intramolecular cyclization to form thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to sulfonic acid derivatives .
Material Science Thioindigo Analogs
The thiazolo[3,2-a]pyrimidine framework has been used in oxidative coupling reactions to form dimers that can be regarded as thioindigo analogs, which are compounds used in material science applications .
Organic Chemistry Synthesis of Derivatives
The compound is involved in the synthesis of various derivatives, such as 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones, which are synthesized through reactions with acetylenes .
Orientations Futures
Thiazolo[3,2-a]pyrimidine derivatives, including “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, have huge synthetic potential and are considered promising scaffolds for the design of new medicines . Their moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Propriétés
IUPAC Name |
7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSWVYUSVIUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344462 | |
| Record name | 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
CAS RN |
700-52-7 | |
| Record name | 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

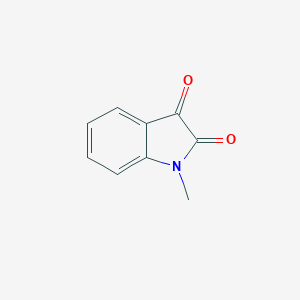


![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

